7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinazoline derivatives under controlled conditions to introduce bromine, chlorine, and fluorine atoms at specific positions on the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Bromo-2,4-dichloro-6,8-difluoroquinoline
- 7-Bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
Comparison: Compared to similar compounds, 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. This unique arrangement of halogen atoms can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-2,4-dichloro-6,8-difluoroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl2F2N2/c9-4-3(12)1-2-6(5(4)13)14-8(11)15-7(2)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSSGNZHMGDRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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